Lipophilicity (LogP) Comparison: 5-Bromo-3-fluoro-7-azaindole vs. Unsubstituted 7-Azaindole
The introduction of bromine at C5 and fluorine at C3 substantially increases lipophilicity compared to the unsubstituted 7-azaindole scaffold. The target compound exhibits a calculated LogP of 2.4645 to 3.05, representing an increase of approximately 1.24 to 1.83 log units relative to unsubstituted 7-azaindole (LogP = 1.22) [1][2]. This enhanced lipophilicity is critical for achieving favorable membrane permeability and target engagement in kinase inhibitor programs, particularly for CNS-penetrant or intracellular targets where adequate LogP is essential for passive diffusion .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.4645 to 3.05 (reported across multiple sources) |
| Comparator Or Baseline | Unsubstituted 7-azaindole (CAS 271-63-6): LogP = 1.22 |
| Quantified Difference | ΔLogP = +1.24 to +1.83 (approximately 2.0- to 2.5-fold increase in lipophilicity) |
| Conditions | Calculated LogP using standardized algorithms (Chembase, Chemsrc databases); computational predictions |
Why This Matters
A LogP difference of >1 unit directly impacts membrane permeability and oral bioavailability potential, making this compound more suitable for lead optimization programs requiring balanced lipophilicity than the unsubstituted parent scaffold.
- [1] YYBYY Chemical Platform: 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, CAS 1111637-68-3 (LogP = 2.4645). View Source
- [2] Chembase: 7-Azaindole (7H-pyrrolo[2,3-b]pyridine), CAS 271-63-6 (LogP = 1.2217975). View Source
